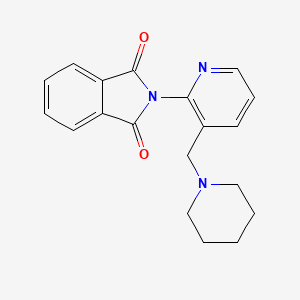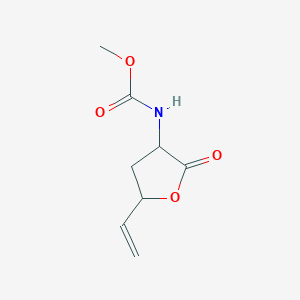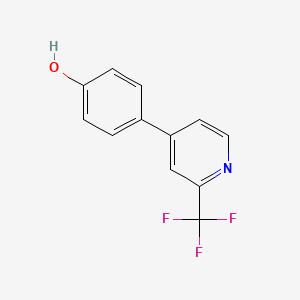
1,5-Diiodo-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diiodo-2,4-dimethoxybenzene: is an organic compound with the molecular formula C8H8I2O2 It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 5 positions, and two methoxy groups are substituted at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diiodo-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,4-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of iodine and a suitable catalyst in an organic solvent .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diiodo-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atoms or to modify the methoxy groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include deiodinated benzene derivatives and modified methoxy compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Diiodo-2,4-dimethoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1,5-diiodo-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. The iodine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation of these intermediates into final products .
Vergleich Mit ähnlichen Verbindungen
1,4-Diiodo-2,5-dimethoxybenzene: Similar structure but with different positions of iodine and methoxy groups.
1,2-Diiodo-4,5-dimethoxybenzene: Another isomer with iodine and methoxy groups at different positions.
1,2-Diiodo-4,5-dimethylbenzene: Similar compound with methyl groups instead of methoxy groups
Uniqueness: 1,5-Diiodo-2,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both iodine and methoxy groups at specific positions allows for unique interactions and applications in various fields of research .
Eigenschaften
CAS-Nummer |
51560-17-9 |
|---|---|
Molekularformel |
C8H8I2O2 |
Molekulargewicht |
389.96 g/mol |
IUPAC-Name |
1,5-diiodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 |
InChI-Schlüssel |
BKQPBNONSSCTEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1I)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


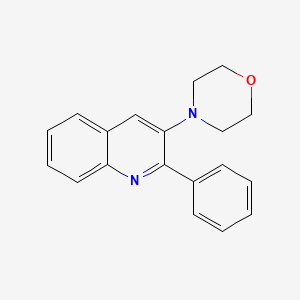
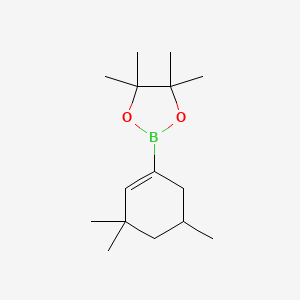
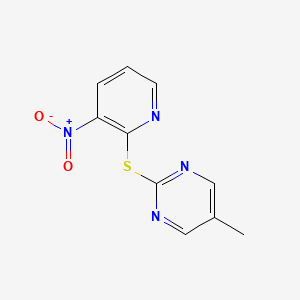
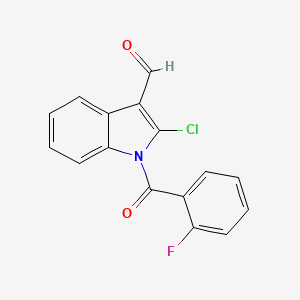

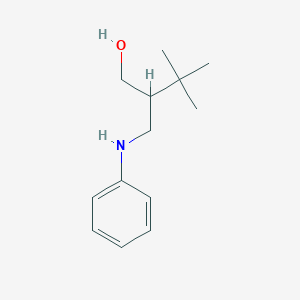
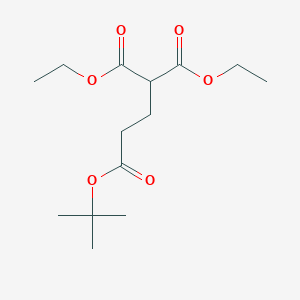

![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

